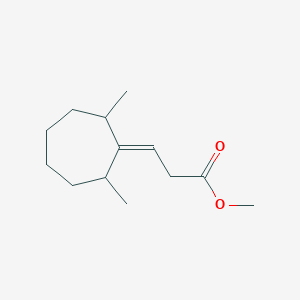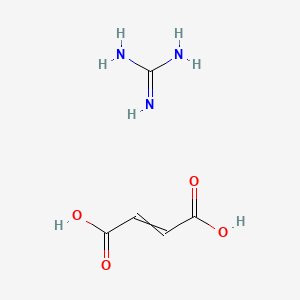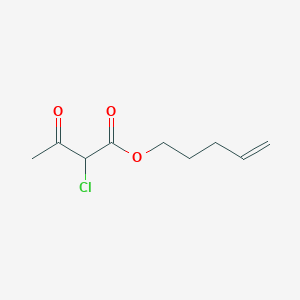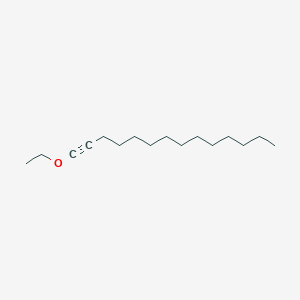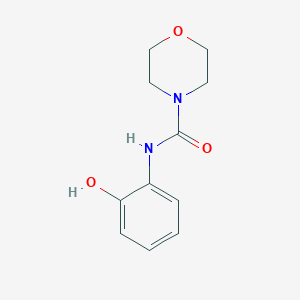![molecular formula C20H23NO B14586330 4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine CAS No. 61511-07-7](/img/structure/B14586330.png)
4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine is an organic compound that features a morpholine ring attached to a biphenyl group via a but-2-en-1-yl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine typically involves the reaction of a biphenyl derivative with a morpholine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the biphenyl linkage. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the but-2-en-1-yl linker.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like halides. Reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, appropriate solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alkanes, and substitution may yield substituted morpholine derivatives .
Wissenschaftliche Forschungsanwendungen
4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[3-(Phenyl)but-2-en-1-yl]morpholine: Lacks the biphenyl group, resulting in different chemical and biological properties.
4-[3-([1,1’-Biphenyl]-4-yl)propyl]morpholine: Has a propyl linker instead of a but-2-en-1-yl linker, affecting its reactivity and interactions.
Uniqueness
4-[3-([1,1’-Biphenyl]-4-yl)but-2-en-1-yl]morpholine is unique due to the presence of both the biphenyl group and the but-2-en-1-yl linker, which confer specific structural and functional properties. These features make it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
61511-07-7 |
|---|---|
Molekularformel |
C20H23NO |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
4-[3-(4-phenylphenyl)but-2-enyl]morpholine |
InChI |
InChI=1S/C20H23NO/c1-17(11-12-21-13-15-22-16-14-21)18-7-9-20(10-8-18)19-5-3-2-4-6-19/h2-11H,12-16H2,1H3 |
InChI-Schlüssel |
SFDCURNTBBBSPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCN1CCOCC1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


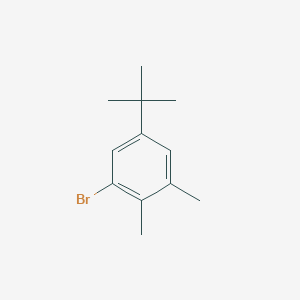

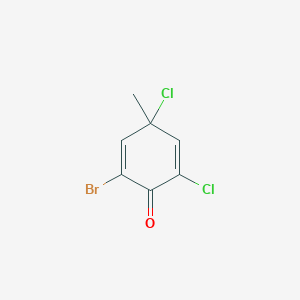
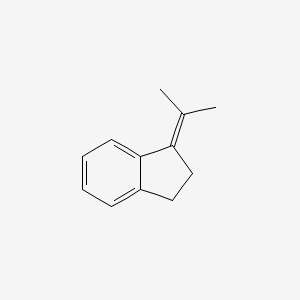
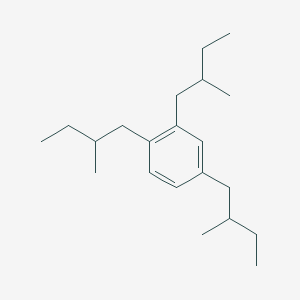

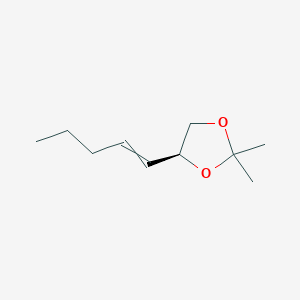
![(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14586301.png)
